(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide - 1235706-08-7

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Catalog Number: EVT-3118460
CAS Number: 1235706-08-7
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Rimonabant serves as a structural starting point for a class of peripherally restricted CB1 receptor antagonists, similar to the target compound, (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide. Researchers explored modifications to the Rimonabant structure, particularly at the C-5 position of the pyrazole ring, aiming to reduce its ability to cross the blood-brain barrier and minimize central nervous system side effects [, , ]. These modifications involved replacing the 5-(4-chlorophenyl) substituent with various heteroaryl groups, such as thiophene and thiazole derivatives [, , ]. This strategy is reflected in the target compound, which also incorporates a thiophene ring, indicating a potential shared interest in developing peripherally acting CB1 receptor antagonists.

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole, often abbreviated as VCHSR, is a biarylpyrazole analog of Rimonabant. Unlike Rimonabant, which exhibits inverse agonism at the CB1 receptor, VCHSR acts as a neutral antagonist []. This difference in functional activity highlights the importance of specific structural moieties for interacting with the CB1 receptor and influencing its signaling properties [].

Relevance: VCHSR lacks the hydrogen-bonding capability in its C-3 substituent compared to Rimonabant and (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide []. Studies comparing VCHSR and Rimonabant helped elucidate the crucial role of the C-3 carboxamide oxygen in binding to the lysine residue K3.28(192) within the CB1 receptor []. This interaction is vital for the inverse agonism observed with Rimonabant and its analogs, including potentially the target compound. The comparison emphasizes the significance of specific functional groups in determining the pharmacological profile of CB1 receptor ligands.

(R)-(+)-[2,3-dihydro-5-methyl-3-(4-morpholinylmethyl) pyrrolo-[1,2,3-d,e]-1,4-benzoxazin-6-yl]-1-naphthalenyl-methanone (WIN55212-2)

Compound Description: WIN55212-2 is a potent synthetic cannabinoid agonist that binds to both CB1 and CB2 receptors [, , ]. It has been widely used in research to investigate the effects of cannabinoid receptor activation.

Relevance: WIN55212-2 is a cannabinoid receptor agonist, while (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide is structurally similar to known CB1 receptor antagonists [, , ]. Studies often use WIN55212-2 alongside antagonists like Rimonabant or its analogs to explore the pharmacological effects of blocking or activating cannabinoid receptors [, , , ]. Understanding the contrasting actions of agonists and antagonists like WIN55212-2 and the target compound is crucial for unraveling the therapeutic potential of targeting the cannabinoid system.

Properties

CAS Number

1235706-08-7

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C18H20N2O3S

Molecular Weight

344.43

InChI

InChI=1S/C18H20N2O3S/c21-17(6-5-15-3-1-11-23-15)20-9-7-14(8-10-20)13-19-18(22)16-4-2-12-24-16/h1-6,11-12,14H,7-10,13H2,(H,19,22)/b6-5+

InChI Key

AVFYEWWUGSLAJR-AATRIKPKSA-N

SMILES

C1CN(CCC1CNC(=O)C2=CC=CS2)C(=O)C=CC3=CC=CO3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.